5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid
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Overview
Description
5-chloro-2-prop-2-ynyloxy-benzoic acid is a chemical compound with the molecular formula C10H7ClO3 and a molecular weight of 210.618 . It is known for its unique structure, which includes a chloro group, a prop-2-ynyloxy group, and a benzoic acid moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 5-chloro-2-prop-2-ynyloxy-benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-chloro-2-prop-2-ynyloxy-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-ynyloxy group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-prop-2-ynyloxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-prop-2-ynyloxy-benzoic acid involves its interaction with specific molecular targets. The chloro group and prop-2-ynyloxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-prop-2-ynyloxy-benzoic acid include:
5-chloro-2-hydroxybenzoic acid: Lacks the prop-2-ynyloxy group.
2-prop-2-ynyloxy-benzoic acid: Lacks the chloro group.
5-chloro-2-methoxybenzoic acid: Contains a methoxy group instead of a prop-2-ynyloxy group.
The uniqueness of 5-chloro-2-prop-2-ynyloxy-benzoic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-prop-2-ynoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUWYXHNPPZARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315182 |
Source
|
Record name | 5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-24-3 |
Source
|
Record name | NSC292934 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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